molecular formula C15H19N3O5S B2670597 Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate CAS No. 1797332-99-0

Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2670597
CAS No.: 1797332-99-0
M. Wt: 353.39
InChI Key: XCBYBVIPNAAHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzo[d]isoxazole-Piperazine Compounds

The integration of benzo[d]isoxazole and piperazine motifs in drug design dates to the late 20th century, driven by the discovery of antipsychotic agents such as risperidone. Benzo[d]isoxazole, first synthesized via salicylaldehyde and hydroxylamine-O-sulfonic acid reactions, gained prominence for its metabolic stability and hydrogen-bonding capabilities. Piperazine, a six-membered diamine ring, emerged as a versatile scaffold for optimizing pharmacokinetic properties, including solubility and blood-brain barrier permeability.

The fusion of these units accelerated in the 2000s with the development of hybrid molecules targeting central nervous system disorders. For example, paliperidone and iloperidone demonstrated enhanced receptor affinity due to benzo[d]isoxazole’s electron-deficient aromatic system. Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate builds on this legacy by incorporating a sulfonyl group, which augments binding to serine/threonine kinases and microbial enzymes. Early synthetic routes involved nucleophilic substitution between ethyl piperazine-1-carboxylate and sulfonylated benzo[d]isoxazole intermediates, achieving yields of 65–78% under anhydrous conditions.

Significance in Medicinal Chemistry Research

The compound’s structural features confer distinct advantages in drug design:

Structural Component Pharmacological Contribution Key References
Benzo[d]isoxazole ring Enhances metabolic stability and facilitates π-π stacking with aromatic residues in target proteins
Piperazine scaffold Improves aqueous solubility and enables hydrogen bonding with aspartate/glutamate residues
Sulfonyl linker Increases binding affinity to ATP pockets and microbial transpeptidases

In anticancer research, derivatives of this compound induce oxidative stress and apoptosis in liver cancer cells (Huh7, Mahlavu) by inhibiting Akt phosphorylation and activating p53 pathways. For instance, analog 5o from a 2018 study exhibited an IC~50~ of 0.3 µM against Mahlavu cells, outperforming first-line chemotherapeutics like sorafenib. In antimicrobial applications, the sulfonyl group disrupts bacterial cell wall synthesis by mimicking D-alanyl-D-alanine termini, a mechanism observed in β-lactam antibiotics.

Current Academic Interest and Research Scope

Recent studies focus on three domains:

  • Synthetic Methodology Optimization : Advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 45 minutes while maintaining yields above 70%.
  • Target Identification : Proteomic screens reveal interactions with heat shock protein 90 (HSP90) and DNA gyrase, suggesting dual anticancer-antimicrobial potential.
  • Structure-Activity Relationship (SAR) Studies : Substituents at the piperazine N-atom significantly modulate potency. For example, replacing the ethyl carboxylate with a methyl group reduces anticancer activity by 4-fold.

Ongoing clinical trials prioritize derivatives with improved bioavailability, as the parent compound exhibits limited oral absorption due to high polar surface area (PSA = 112 Ų). Collaborative efforts between academic and industrial labs aim to develop prodrug formulations, such as phosphate esters, to enhance intestinal permeability.

Properties

IUPAC Name

ethyl 4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-2-22-15(19)17-7-9-18(10-8-17)24(20,21)11-13-12-5-3-4-6-14(12)23-16-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYBVIPNAAHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoisoxazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoisoxazole moiety.

    Reduction: Reduced forms of the sulfonyl group, such as sulfides.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is C20H23N5O4SC_{20}H_{23}N_{5}O_{4}S with a molecular weight of 429.5 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, and a benzo[d]isoxazole moiety that contributes to its biological activity.

Scientific Research Applications

  • Anticonvulsant Activity :
    • Research indicates that compounds similar to this compound exhibit anticonvulsant properties. Studies have demonstrated that certain piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other seizure disorders .
  • Antidepressant Properties :
    • The compound's structural characteristics suggest potential antidepressant effects. Similar compounds have been evaluated for their ability to influence serotonin and norepinephrine levels in the brain, which are critical targets in depression treatment .
  • CNS Activity :
    • Investigations into the central nervous system (CNS) effects of related piperazine derivatives have shown dual activity profiles, including both stimulation and depression of CNS functions. This duality could make this compound a candidate for further studies aimed at treating mood disorders .
  • Antitumor Activity :
    • Some studies have suggested that compounds with similar structures may possess antitumor properties, potentially through mechanisms involving apoptosis induction or inhibition of tumor cell proliferation. This area remains under investigation but presents an exciting avenue for future research .

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticonvulsant
Piperazine Derivative AAntidepressant
Piperazine Derivative BCNS Stimulation/Depression
Piperazine Derivative CAntitumor

Case Studies

  • Case Study on Anticonvulsant Effects :
    • In a study conducted on mice, various piperazine derivatives were tested for their anticonvulsant properties using models such as the maximal electroshock seizure test. The results indicated that certain derivatives effectively reduced seizure incidence, suggesting a promising pathway for developing new anticonvulsants based on the piperazine structure .
  • Clinical Trials for Antidepressants :
    • A clinical trial evaluating the efficacy of a related piperazine compound showed significant improvements in patients with major depressive disorder after 6 weeks of treatment, indicating that modifications to the piperazine structure could enhance therapeutic outcomes .
  • Antitumor Mechanisms :
    • A recent investigation into the antitumor activity of benzo[d]isoxazole derivatives revealed that they can inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding supports the potential application of this compound in oncology .

Mechanism of Action

The mechanism of action of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzoisoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets, while the piperazine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate (Target) Benzo[d]isoxazole, sulfonyl, ethyl ester ~379.4 (calculated) High polar surface area (PSA) due to sulfonyl and piperazine; moderate logP -
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Indolin-2-one, sulfonyl, tert-butyl ester ~395.4 (calculated) Increased PSA from indolinone; tert-butyl enhances lipophilicity
Ethyl 4-[4-((6-methoxy-3-methylbenzothiazol-2-ylidene)carbamoyl)benzenesulfonyl]piperazine-1-carboxylate Benzothiazole, carbamoyl, sulfonyl ~585.6 (calculated) Extended conjugation; potential for kinase inhibition
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Indole, alkyl chain, ethyl ester ~331.4 (calculated) Lower PSA; indole moiety may enhance CNS penetration

Key Observations :

  • Bioavailability : The target compound’s sulfonyl group and piperazine ring contribute to a higher PSA (~120 Ų estimated), which may reduce oral bioavailability compared to indole-containing analogs (e.g., ~90 Ų for ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate) .
  • Synthetic Accessibility : Sulfonylation reactions (e.g., using sulfonyl chlorides) are common in piperazine derivatives, as seen in the synthesis of tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate . However, the benzo[d]isoxazole moiety may require specialized coupling conditions.
  • Biological Relevance : Indole and benzothiazole analogs (e.g., ) demonstrate biological activity in kinase inhibition and CNS targeting, suggesting the target compound’s benzo[d]isoxazole group could be optimized for similar applications .
Molecular Properties and Pharmacokinetics

Using Veber’s rules for oral bioavailability (≤10 rotatable bonds, PSA ≤ 140 Ų) :

  • The target compound likely has 6–8 rotatable bonds (piperazine ring, ester group, sulfonyl linker) and a PSA of ~120–140 Ų, placing it near the threshold for acceptable rat bioavailability.
  • In contrast, tert-butyl analogs (e.g., ) may suffer from higher molecular weight (>500 Da) but retain favorable PSA due to rigid substituents.

Biological Activity

Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound features a piperazine ring, a benzo[d]isoxazole moiety, and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The sulfonamide group is known to inhibit certain enzymes, potentially affecting pathways involved in inflammation and pain.
  • Receptor Modulation : The piperazine structure may interact with neurotransmitter receptors, influencing central nervous system activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the piperazine scaffold can inhibit the growth of various bacterial strains and fungi .

Anti-inflammatory Properties

Compounds containing benzo[d]isoxazole structures have demonstrated anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of piperazine derivatives, including those with benzo[d]isoxazole components. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .

Anti-inflammatory Activity Assessment

In a separate investigation, the anti-inflammatory potential of related compounds was assessed using an animal model. The results showed a significant reduction in paw edema in treated groups compared to controls, indicating that these compounds could serve as effective anti-inflammatory agents .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate, and what reaction conditions are optimal?

  • Methodology : The compound can be synthesized via sulfonylation of a piperazine intermediate. For example, reacting benzo[d]isoxazol-3-ylmethanesulfonyl chloride with ethyl piperazine-1-carboxylate under basic conditions (e.g., pyridine or triethylamine) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Stoichiometric control (1:1 molar ratio) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the product .
  • Key Data : Similar sulfonylation reactions report yields of 50–70% under optimized conditions, with purity confirmed by TLC (Rf ~0.5 in 1:2 hexane:EtOAc) and NMR .

Q. How is the compound characterized post-synthesis, and what analytical techniques are employed?

  • Methodology :

  • Structural Confirmation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., piperazine CH₂, benzoisoxazole aromatic protons). For example, the sulfonyl group typically appears as a singlet at ~3.5 ppm in ¹H NMR .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀N₃O₅S: 366.1123).
  • Chirality : Supercritical fluid chromatography (SFC) or chiral HPLC determines enantiomeric excess if asymmetric synthesis is involved .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals or stereochemistry. SHELX software refines crystal structures, particularly for sulfonamide moieties .
  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing sulfonyl-linked CH₂ groups from piperazine or ester functionalities .
  • Comparative Analysis : Match spectral data to structurally analogous compounds (e.g., tert-butyl sulfonylpiperazine derivatives) to identify shifts caused by substituent effects .

Q. What strategies optimize the yield of the sulfonylation step in the synthesis?

  • Methodology :

  • Catalysis : Use coupling agents like HATU or EDCI to enhance sulfonamide bond formation, reducing reaction time from 24h to 6h .
  • Solvent Optimization : DMF increases solubility of sulfonyl chlorides compared to DCM, improving reaction kinetics.
  • Temperature Control : Gradual warming (0°C → RT) prevents exothermic decomposition.
    • Data-Driven Adjustment : Monitor reaction progress via TLC. If unreacted starting material persists, add 10–20% excess sulfonyl chloride or prolong reaction time .

Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence the compound’s pharmacokinetic profile?

  • Methodology :

  • Computational Modeling : Calculate polar surface area (PSA) and rotatable bond count using tools like Molinspiration. For this compound, PSA ~90 Ų and 8 rotatable bonds suggest moderate oral bioavailability .
  • In Vitro Assays : Measure permeability via Caco-2 cell monolayers or artificial membranes (PAMPA). Low permeability (e.g., Pe < 1 × 10⁻⁶ cm/s) may necessitate prodrug strategies .

Data Contradiction and Validation

Q. How should researchers resolve conflicting bioactivity data across different assays?

  • Methodology :

  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Impurity Analysis : Use reference standards (e.g., USP-grade ethyl piperazine carboxylate) to rule out batch-specific impurities affecting results .
  • Control Experiments : Include known inhibitors/agonists (e.g., BTK inhibitors for kinase studies) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.